molecular formula C7H15NO4S B056913 MOPS CAS No. 1132-61-2

MOPS

Cat. No.: B056913
CAS No.: 1132-61-2
M. Wt: 209.27 g/mol
InChI Key: DVLFYONBTKHTER-UHFFFAOYSA-N
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Scientific Research Applications

3[N-Morpholino]propane sulfonic acid has a wide range of applications in scientific research :

    Biological Research: It is used as a buffering agent in cell culture media, ensuring optimal pH for cell growth and function.

    Biochemical Studies: The compound is employed in protein purification, electrophoresis, and enzyme stabilization.

    Medical Research: It is used in the preparation of diagnostic assays and as a component in various biochemical buffers.

    Industrial Applications: The compound is utilized in the production of pharmaceuticals and other chemical products due to its inert properties.

Safety and Hazards

When handling MOPS, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid ingestion and inhalation, dust formation, and contact with eyes, skin, or clothing .

Biochemical Analysis

Biochemical Properties

MOPS plays a significant role in biochemical reactions. It is known to interact with bovine serum albumin, stabilizing the protein . The nature of these interactions is primarily through hydrogen bonding and electrostatic interactions.

Cellular Effects

This compound is used to maintain the pH of mammalian cell culture medium . It can modify lipid interactions and influence the thickness and barrier properties of membranes .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its buffering capacity. It helps maintain a stable pH environment, which is crucial for the proper functioning of various biomolecules, including enzymes and proteins .

Temporal Effects in Laboratory Settings

Over time, this compound buffer solutions may become discolored (yellow), but this slight discoloration reportedly does not significantly affect the buffering characteristics .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of this compound in animal models. It is recommended that usage above 20 mM in mammalian cell culture work is not recommended .

Metabolic Pathways

Its primary role is as a buffering agent, helping to maintain a stable pH environment necessary for various biochemical reactions .

Transport and Distribution

This compound is highly soluble in water , facilitating its distribution within cells and tissues. It has minimal lipid solubility, ensuring impermeability to membranes and minimizing interference with cellular processes .

Subcellular Localization

As a soluble buffer, this compound is present throughout the cell, wherever aqueous solutions are found. It does not have any specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 3[N-Morpholino]propane sulfonic acid typically involves the reaction of 1,3-propane sultone with morpholine. The process can be summarized as follows :

    Dissolution: 1,3-propane sultone is dissolved in an organic solvent to obtain an organic solution. Similarly, morpholine is dissolved in another organic solvent.

    Reaction: The two solutions are simultaneously pumped into a microchannel reactor, where they react to form the desired product. The molar ratio of 1,3-propane sultone to morpholine is maintained at 1:1.

    Crystallization: The reaction mixture is subjected to freeze crystallization to separate the crude product, which is then purified by filtration.

Chemical Reactions Analysis

3[N-Morpholino]propane sulfonic acid is primarily used as a buffering agent and does not undergo significant chemical transformations under normal conditions. it can participate in the following reactions:

Comparison with Similar Compounds

3[N-Morpholino]propane sulfonic acid is often compared with other Good’s buffers such as MES (2-(N-morpholino)ethanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) . While MES has a lower pKa of 6.1, making it suitable for slightly acidic conditions, HEPES has a pKa of 7.5, which is closer to physiological pH. The unique feature of 3[N-Morpholino]propane sulfonic acid is its morpholine ring, which provides excellent buffering capacity in the near-neutral pH range .

Similar Compounds

  • MES (2-(N-morpholino)ethanesulfonic acid)
  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
  • CAPS (3-(cyclohexylamino)-1-propanesulfonic acid)
  • Tris (tris(hydroxymethyl)aminomethane)

Properties

IUPAC Name

3-morpholin-4-ylpropane-1-sulfonic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H15NO4S/c9-13(10,11)7-1-2-8-3-5-12-6-4-8/h1-7H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLFYONBTKHTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4044371
Record name 4-Morpholinepropanesulfonic acid
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Molecular Weight

209.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [Merck Index] White odorless powder; [Caledon Laboratories MSDS]
Record name 4-Morpholinepropane sulfonic acid
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CAS No.

1132-61-2
Record name MOPS
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Record name 3-(N-morpholino)propanesulfonic acid
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Record name 4-Morpholinepropanesulfonic acid
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Record name 4-Morpholinepropanesulfonic acid
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Record name 4-morpholinopropanesulphonic acid
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Record name 3-(N-MORPHOLINO)PROPANESULFONIC ACID
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Synthesis routes and methods

Procedure details

N,N-bis [2-Hydroxyethyl]-2-aminoethanesulfonic acid; (1,3-bis[tris(Hydroxymethyl)methylamino]propane); (N,N-bis[2-Hydroxyethyl]-2-aminoethanesulfonic acid; 2-[bis(2-Hydroxyethyl)amino]ethanesulfonic acid); (N-tris[Hydroxymethyl]methyl-2-aminoethane-sulfonic acid; 2-([2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]amino) ethanesulfonic acid; 3-[N,N-bis(2-Hydroxyethyl)methylamino]-2-hydroxypropanesulfonic acid); (3-[N-tris(Hydroxymethyl)methylamino]-2-hydroxypropanesulfonic acid); (tris[Hydroxymethyl]aminomethane), (2-amino-2-(hydroxymethyl)-1,3-propanediol); (N-[2-Hydroxyethyl]piperazine-N'-[2-hydroxypropanesulfonic acid]); (Piperazine-N,N'-bis[2-hydroxypropanesulfonic acid]); (N[2-Hydroxyethyl]piperazine-N'-[3-propane-sulfonic acid]); Triethanolamine, (2,2'2"-Nitrilotriethanol); and mixtures thereof.
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[Compound]
Name
N-[2-Hydroxyethyl]piperazine N'-[2-hydroxypropanesulfonic acid]
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[Compound]
Name
Piperazine N,N'-bis[2-hydroxypropanesulfonic acid]
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[Compound]
Name
N[2-Hydroxyethyl]piperazine-N'-[3-propane-sulfonic acid]
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[Compound]
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2,2'2"-Nitrilotriethanol
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[Compound]
Name
N-tris[Hydroxymethyl]methyl-2-aminoethane-sulfonic acid
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[Compound]
Name
3-[N,N-bis(2-Hydroxyethyl)methylamino]-2-hydroxypropanesulfonic acid
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[Compound]
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tris[Hydroxymethyl]aminomethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: MOPS is a zwitterionic buffering agent known for its effectiveness in the pH range of 6.5 to 7.9, making it ideal for many biological and biochemical experiments. [, , , , ] This range is particularly relevant for studying enzymes, proteins, and cells that are sensitive to drastic pH changes. [, ]

A: this compound has the molecular formula C7H15NO4S and a molecular weight of 209.26 g/mol. While spectroscopic data is not extensively discussed in the provided research, its zwitterionic nature influences its interactions in various applications. [, , , ]

A: this compound demonstrates good stability in various experimental settings. Studies have shown its compatibility with analytical techniques like High-Performance Liquid Chromatography (HPLC) [, ] and its use in characterizing biological samples like duodenal juice. [] Additionally, this compound remains effective as a buffer in both liquid media and solid agar, although it can influence the properties of the resulting products, like spore coat protein composition in Bacillus subtilis. []

A: Research has shown that this compound can significantly amplify the fluorescence intensity of 6-carboxyfluorescein (FAM)-labeled aptamers. [] This discovery led to the development of a highly sensitive and rapid aptasensor for detecting Cadmium ions (Cd2+). [] The mechanism involves this compound influencing the pKa and conformation of the FAM-aptamer, leading to enhanced fluorescence. []

A: Studies on Pseudomonas cepacia revealed that this compound buffer, particularly at pH greater than 7.5, could eliminate the bacteria's susceptibility to β-lactam antibiotics. [] This effect is likely linked to changes in the bacteria's physiology and outer membrane protein expression in response to the specific environmental conditions. [, ]

A: Researchers utilize techniques like HPLC with UV detection to quantify residual this compound in samples. [, ] These methods are validated for their accuracy, precision, and specificity, ensuring reliable measurement of this compound concentrations in different matrices. [, ]

A: While this compound is widely used, researchers can choose from other Good's buffers like ADA (N-[2-acetamido]-2-iminodiacetic acid) or ACES (2-[(2-amino-2-oxoethyl)-amino] ethanesulfonic acid) based on the specific pH range and experimental requirements. [] Factors like the pKa of the buffer, its compatibility with the system being studied, and potential interactions with other components should be carefully considered. [, , ]

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